molecular formula C8H11ClNO2P B14368064 (2,4-Dimethylphenyl)phosphoramidochloridic acid CAS No. 92352-52-8

(2,4-Dimethylphenyl)phosphoramidochloridic acid

Cat. No.: B14368064
CAS No.: 92352-52-8
M. Wt: 219.60 g/mol
InChI Key: MIYMVJFAMZQTAS-UHFFFAOYSA-N
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Description

(2,4-Dimethylphenyl)phosphoramidochloridic acid is an organophosphorus compound characterized by the presence of a phosphoramidic acid group attached to a 2,4-dimethylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,4-Dimethylphenyl)phosphoramidochloridic acid typically involves the reaction of 2,4-dimethylphenylamine with phosphorus oxychloride (POCl3) under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or chloroform to facilitate the reaction. The process involves the formation of a phosphoramidic intermediate, which is subsequently chlorinated to yield the final product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of phosphoric acid derivatives.

    Reduction: Reduction reactions can convert the phosphoramidic group to a phosphine oxide or phosphine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like ammonia (NH3) or primary amines are employed under mild conditions.

Major Products Formed:

    Oxidation: Phosphoric acid derivatives.

    Reduction: Phosphine oxides or phosphines.

    Substitution: Phosphoramidates or phosphoramidic esters.

Scientific Research Applications

(2,4-Dimethylphenyl)phosphoramidochloridic acid has diverse applications in scientific research:

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms involving phosphorus-containing substrates.

    Medicine: Explored for its potential use in the development of novel pharmaceuticals, particularly those targeting phosphorus metabolism.

    Industry: Utilized in the production of flame retardants and plasticizers due to its phosphorus content.

Mechanism of Action

The mechanism of action of (2,4-Dimethylphenyl)phosphoramidochloridic acid involves the interaction of its phosphoramidic group with various molecular targets. The compound can act as a phosphorylating agent, transferring its phosphorus atom to nucleophilic sites on target molecules. This process can modulate the activity of enzymes and other proteins, affecting biochemical pathways and cellular functions.

Comparison with Similar Compounds

    (2,4-Dimethylphenyl)phosphonic dichloride: Similar structure but with two chlorine atoms attached to the phosphorus.

    (2,4-Dimethylphenyl)phosphinic acid: Contains a phosphinic acid group instead of a phosphoramidic group.

    (2,4-Dimethylphenyl)phosphine oxide: Features a phosphine oxide group.

Uniqueness: (2,4-Dimethylphenyl)phosphoramidochloridic acid is unique due to its specific combination of a phosphoramidic group and a 2,4-dimethylphenyl ring. This structure imparts distinct reactivity and properties, making it valuable for specialized applications in synthesis and materials science.

Properties

CAS No.

92352-52-8

Molecular Formula

C8H11ClNO2P

Molecular Weight

219.60 g/mol

IUPAC Name

chloro-N-(2,4-dimethylphenyl)phosphonamidic acid

InChI

InChI=1S/C8H11ClNO2P/c1-6-3-4-8(7(2)5-6)10-13(9,11)12/h3-5H,1-2H3,(H2,10,11,12)

InChI Key

MIYMVJFAMZQTAS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NP(=O)(O)Cl)C

Origin of Product

United States

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